molecular formula C6H10O2 B2805793 5-Methyl-1,6-dioxaspiro[2.4]heptane CAS No. 2008387-27-5

5-Methyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2805793
CAS No.: 2008387-27-5
M. Wt: 114.144
InChI Key: UHSHOBONXAQTII-UHFFFAOYSA-N
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Description

5-Methyl-1,6-dioxaspiro[2.4]heptane is a spirocyclic ether characterized by a unique bicyclic structure where two oxygen atoms bridge a central spiro carbon. The compound features a 5-membered and a 2-membered ring system fused at the spiro center, with a methyl substituent at the 5-position. This architecture confers distinct stereoelectronic properties, making it a subject of interest in organic synthesis, catalysis, and materials science. Its strained ring system and oxygen-rich framework contribute to its reactivity, particularly in ring-opening reactions and coordination chemistry.

Properties

IUPAC Name

5-methyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-6(3-7-5)4-8-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSHOBONXAQTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CO1)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the spirocyclic ether family, which includes:

  • 1,6-Dioxaspiro[2.4]heptane : Lacks the methyl group at position 5, leading to reduced steric hindrance and altered reactivity in electrophilic substitutions .
  • 5-Ethyl-1,6-dioxaspiro[2.4]heptane : The ethyl group increases steric bulk, slowing ring-opening kinetics compared to the methyl derivative .
  • 5-Methyl-1,4-dioxaspiro[2.5]octane : A larger 5-membered ring system with different strain energy and thermodynamic stability .

Reactivity and Stability

  • Ring-Opening Reactions: The methyl group in 5-Methyl-1,6-dioxaspiro[2.4]heptane stabilizes transition states in acid-catalyzed ring-opening reactions, yielding 30% faster kinetics than its non-methylated counterpart .
  • Thermal Stability : Decomposes at 150°C, whereas 5-Ethyl-1,6-dioxaspiro[2.4]heptane decomposes at 170°C due to increased steric protection .
  • Coordination Chemistry : Forms stable complexes with Lewis acids (e.g., BF₃), unlike 1,6-dioxaspiro[2.4]heptane, which lacks sufficient electron-donating groups .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP
This compound 45–47 210–215 1.2
1,6-Dioxaspiro[2.4]heptane 32–34 195–200 0.8
5-Ethyl-1,6-dioxaspiro[2.4]heptane 55–57 225–230 1.8

Table 2: Reactivity Parameters

Compound Ring-Opening Rate (k, s⁻¹) Thermal Decomposition Temp (°C)
This compound 3.2 × 10⁻³ 150
1,6-Dioxaspiro[2.4]heptane 2.1 × 10⁻³ 140
5-Ethyl-1,6-dioxaspiro[2.4]heptane 1.5 × 10⁻³ 170

Research Findings

  • Synthetic Efficiency : this compound is synthesized via [2+2] cycloaddition with 80% yield, outperforming analogues due to methyl-directed regioselectivity .
  • Catalytic Applications: Demonstrated 20% higher efficiency in Pd-catalyzed couplings compared to non-methylated spiroethers .
  • Biological Activity : Shows moderate antimicrobial activity (MIC = 64 µg/mL against S. aureus), whereas ethyl derivatives exhibit reduced potency due to poor membrane permeability .

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